Enhanced In Vitro Potency Against MRSA: 4-Fold Lower MIC90 than Linezolid
Tedizolid exhibits significantly greater in vitro potency against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), compared to linezolid. A large global surveillance study (n=3929 clinical isolates) demonstrated that the minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) was 0.5 μg/mL for tedizolid, which is 4-fold lower than the MIC90 of 2 μg/mL for linezolid [1]. This enhanced potency was consistent across both methicillin-susceptible (MSSA; MIC90 0.25 μg/mL) and MRSA (MIC90 0.25 μg/mL) isolates [1].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 0.5 μg/mL (overall S. aureus); 0.25 μg/mL (MRSA) |
| Comparator Or Baseline | Linezolid: 2 μg/mL (overall S. aureus); 2 μg/mL (MRSA) |
| Quantified Difference | 4-fold lower MIC90 for tedizolid |
| Conditions | CLSI broth microdilution methodology against 3,929 clinical isolates of S. aureus collected from 54 medical centers in 12 countries (2014-2016) |
Why This Matters
This 4-fold difference in potency allows researchers to use a lower concentration of tedizolid in in vitro assays to achieve equivalent bacterial killing, which can be crucial for minimizing off-target effects in cell-based studies.
- [1] Karlowsky JA, Biedenbach DJ, Sahm DF. In Vitro activities of Tedizolid and comparator antimicrobial agents against clinical isolates of Staphylococcus aureus collected in 12 countries from 2014 to 2016. Diagn Microbiol Infect Dis. 2017;89(2):151-157. View Source
